molecular formula C15H11F3O4 B4579817 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE

Cat. No.: B4579817
M. Wt: 312.24 g/mol
InChI Key: SRZQQMJHOOJSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclohexane ring and a trifluoroacetate group

Scientific Research Applications

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE typically involves multiple stepsThe final step involves the addition of the trifluoroacetate group under specific reaction conditions, such as the use of trifluoroacetic anhydride in the presence of a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism by which 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoroacetate group in 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE imparts unique chemical properties, such as increased stability and reactivity, making it distinct from similar compounds .

Properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c16-15(17,18)14(20)21-8-5-6-10-9-3-1-2-4-11(9)13(19)22-12(10)7-8/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZQQMJHOOJSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C(F)(F)F)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE
Reactant of Route 2
Reactant of Route 2
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE
Reactant of Route 3
Reactant of Route 3
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE
Reactant of Route 4
Reactant of Route 4
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE
Reactant of Route 5
Reactant of Route 5
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE
Reactant of Route 6
Reactant of Route 6
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2,2-TRIFLUOROACETATE

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